molecular formula C21H21N3O3S B2957680 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole CAS No. 897467-67-3

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole

Cat. No.: B2957680
CAS No.: 897467-67-3
M. Wt: 395.48
InChI Key: MVGAYRRSKCKEBI-UHFFFAOYSA-N
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Description

This product, 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole ( 897467-67-3), is a benzothiazole-piperazine derivative offered for research purposes. The compound features a benzothiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a piperazine carbonyl linker, with a molecular formula of C21H21N3O3S and a molecular weight of 395.48 g/mol . Benzothiazole derivatives are recognized as a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities . Specifically, 2-piperazinylbenzothiazole analogs have been investigated for their significant activity in neuroscience and gastroenterology research, displaying potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist properties . This dual pharmacological profile is similar to that of established gastrokinetic agents and suggests potential for use in studies related to gastric motility and visceral sensitivity . Furthermore, the benzothiazole structure is a key pharmacophore in the development of multifunctional ligands for complex neurodegenerative diseases, making it a compound of interest for multifaceted research programs . This chemical is supplied as a solid and is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-6-7-15-19(12-14)28-21(22-15)24-10-8-23(9-11-24)20(25)18-13-26-16-4-2-3-5-17(16)27-18/h2-7,12,18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGAYRRSKCKEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine ring, which can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzothiazole moiety through condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The benzodioxine and benzothiazole moieties play a crucial role in binding to the active sites of these targets, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Structural Analogs in Pharmacological Studies

L3: 4-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carbonyl]-2-(furan-2-yl)quinoline
  • Molecular Weight : 469.49 g/mol vs. target compound (estimated ~455 g/mol).
  • logP : 3.00, indicating moderate lipophilicity, comparable to the target compound’s predicted logP (~3.2).
  • Quinoline’s planar structure may enhance DNA intercalation but reduce blood-brain barrier penetration compared to benzothiazole .
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
  • Receptor Affinity : High selectivity for dopamine D4 receptors (Ki = 2.4 nM) over D2/D3 (>100-fold). The target compound’s benzothiazole group may shift selectivity toward other targets (e.g., sigma receptors or kinases).
  • In Vivo Effects : S 18126 increases cortical dopamine at high doses (40 mg/kg), suggesting off-target D2/D3 activity. The methyl-benzothiazole in the target compound could reduce such effects due to steric hindrance .
2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]ethan-1-one
  • The target compound’s benzothiazole lacks such reactive groups, favoring non-covalent interactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Key Structural Features Potential Advantages
Target Compound ~455 ~3.2 Benzothiazole, methyl, piperazine Metabolic stability, CNS penetration
L3 469.49 3.00 Quinoline, furan DNA intercalation potential
S 18126 424.52 2.8* Indan, piperazine High D4 selectivity
2-Chloro derivative 324.76 1.9 Chloroacetyl Reactivity for covalent inhibition

*Estimated from structural similarity.

Functional and Mechanistic Insights

  • Receptor Binding : The benzothiazole core in the target compound may engage in hydrophobic interactions similar to S 18126’s indan group but with reduced sigma receptor affinity (cf. S 18126’s sigma1 Ki = 1.6 nM) .
  • Metabolic Stability : The 6-methyl group on benzothiazole could slow oxidative metabolism compared to L3’s furan, which is prone to CYP450-mediated degradation .

Biological Activity

The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H29N5O8SC_{24}H_{29}N_{5}O_{8}S with a molecular weight of 547.6 g/mol . The structure features a benzothiazole core linked to a piperazine moiety and a benzodioxine carbonyl group, which may contribute to its biological effects.

PropertyValue
Molecular Weight547.6 g/mol
Molecular FormulaC24H29N5O8S
Hydrogen Bond Donors2
Hydrogen Bond Acceptors12
Rotatable Bonds4
Topological Polar Surface Area175 Ų

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that derivatives of benzothiazole could effectively target the Bcl-2 family proteins , leading to enhanced apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have shown that benzodioxin-containing compounds can exhibit inhibitory effects against a range of bacterial strains. A comparative analysis indicated that modifications in the piperazine ring could enhance the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

In a controlled study, a derivative of benzothiazole was tested for its ability to induce apoptosis in human cervical cancer cells (HeLa). The results indicated a dose-dependent increase in apoptotic cell death with an IC50 value of 15 µM , demonstrating significant antitumor potential.

Case Study 2: Antimicrobial Testing

A series of tests were conducted using the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL , showcasing its effectiveness as an antimicrobial agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds containing benzothiazole have been shown to inhibit various enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to alterations in signaling pathways associated with mood regulation.
  • Membrane Disruption : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Q & A

Basic: What are the optimal synthetic routes for 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and condensation. A validated approach includes:

Piperazine Functionalization: React 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride with piperazine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Benzothiazole Coupling: Combine the acylated piperazine intermediate with 2-chloro-6-methyl-1,3-benzothiazole in ethanol at 80°C for 24–36 hours. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Yield optimization (~85%) is achieved by controlling stoichiometry (1:1.2 molar ratio) and reflux conditions .

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